
3-amino-N-cyclopropylbenzenesulfonamide
Overview
Description
3-Amino-N-cyclopropylbenzenesulfonamide (CAS: 459434-39-0) is a benzenesulfonamide derivative with the molecular formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol . Structurally, it features a sulfonamide group substituted with a cyclopropyl moiety at the nitrogen atom and an amino group at the 3-position of the benzene ring (Figure 1). Safety data indicate that it is harmful via inhalation, skin contact, or ingestion, necessitating careful handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-cyclopropylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, cyclopropylbenzene, undergoes nitration to introduce a nitro group (-NO2) at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Sulfonation: The resulting amino compound is sulfonated using chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group (-SO2NH2).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-cyclopropylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be further reduced to form amines or amides.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or nitrous acid (HNO2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Halogenating agents like bromine (Br2) or nitric acid (HNO3) are used.
Major Products Formed:
Oxidation: Nitroso derivatives or nitro compounds.
Reduction: Amines or amides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
3-Amino-N-cyclopropylbenzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the biological activity of resultant drugs. For instance, it has been utilized in the development of farnesoid X receptor (FXR) modulators, which are relevant in treating conditions such as fibrosis, cancer, and inflammatory disorders . The compound's sulfonamide group is particularly valuable due to its ability to improve solubility and bioavailability.
1.2 Kinase Inhibition
Research indicates that derivatives of this compound may act as inhibitors of specific kinases, including Spleen Tyrosine Kinase (SYK). Compounds designed around this framework have shown promise in targeting pathways involved in cancer progression and immune response modulation . These findings suggest that this compound could be pivotal in developing targeted therapies for various malignancies.
Biological Research Applications
2.1 Cellular Studies
In cellular models, this compound has been investigated for its effects on cell viability and protein expression related to bromodomain and extra-terminal (BET) family proteins. Studies have demonstrated that certain derivatives can inhibit the expression levels of c-Myc, a key player in cell proliferation and survival . This inhibition suggests potential therapeutic roles in cancers where c-Myc is overexpressed.
2.2 Mechanistic Studies
The compound is also utilized in mechanistic studies to understand the interactions between small molecules and biological targets. Its sulfonamide moiety allows researchers to explore structure-activity relationships (SAR) that can lead to the identification of more potent inhibitors or modulators of biological pathways .
Case Studies
Mechanism of Action
The mechanism by which 3-amino-N-cyclopropylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
The following table summarizes key structural analogs, their molecular properties, and biological activities:
Key Observations
Substituent Effects on Bioactivity
- FAK1 Inhibition : The cyclopropyl group in the target compound may enhance binding to FAK1 due to its rigid, lipophilic nature, which improves membrane permeability .
- Ferroptosis Inhibition: The analog 3-amino-4-(cyclopropylamino)-N-ethylbenzenesulfonamide demonstrates activity as a ferroptosis inhibitor, likely due to its dual amino/cyclopropylamino substituents, which may modulate redox pathways .
Physicochemical Properties
- Molecular Weight : Bulkier substituents (e.g., methoxypropyl) increase molecular weight, which may impact pharmacokinetic profiles .
Research Implications
- Structure-Activity Relationship (SAR): The position and nature of substituents (e.g., amino vs. nitro, cyclopropyl vs. ethyl) critically influence biological activity, guiding future drug design.
Biological Activity
3-Amino-N-cyclopropylbenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data.
Overview of Sulfonamides
Sulfonamides are a class of compounds known for their diverse biological activities. They have been utilized in various therapeutic applications, including:
- Antimicrobial Agents : Sulfanilamide was the first recognized antibacterial agent, leading to the discovery of many subsequent sulfonamides.
- Enzyme Inhibition : They can inhibit enzymes such as carbonic anhydrase, which is crucial in conditions like glaucoma and heart failure.
- Anticancer Agents : Some sulfonamides have shown promise in cancer therapy by inhibiting specific cellular pathways.
Antimicrobial Activity
Research indicates that sulfonamides exhibit a broad spectrum of antimicrobial activity. The structural features of this compound suggest it may possess similar properties. The presence of the sulfonamide group allows for interaction with bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thus inhibiting bacterial growth.
Enzyme Inhibition
The compound's ability to inhibit enzymes is noteworthy. Sulfonamides are known to inhibit carbonic anhydrase and other proteases, which could be relevant for therapeutic applications in conditions like Alzheimer's disease and cancer . The mechanism typically involves competitive inhibition due to the structural similarity to substrate molecules.
Case Studies and Research Findings
- Inhibition of Mer Kinase : In a study focusing on Mer kinase inhibitors, compounds structurally related to sulfonamides demonstrated significant inhibitory effects on Mer phosphorylation in tumor cells, indicating their potential as anticancer agents .
- Antimicrobial Efficacy : A comparative study on various sulfonamides revealed that modifications in the cyclopropyl group can enhance antimicrobial potency against resistant strains of bacteria. This suggests that this compound could be optimized for better efficacy.
- Cell Viability Assays : Preliminary assays conducted on related compounds indicated that at higher concentrations (50 μM), there was a notable reduction in cell viability (around 30%) after prolonged exposure (72 hours), suggesting potential cytotoxic effects that need further exploration .
Data Table: Biological Activities of Related Sulfonamides
Properties
IUPAC Name |
3-amino-N-cyclopropylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-7-2-1-3-9(6-7)14(12,13)11-8-4-5-8/h1-3,6,8,11H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFGSBDEWJXTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415442 | |
Record name | 3-amino-N-cyclopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459434-39-0 | |
Record name | 3-amino-N-cyclopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-N-cyclopropylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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